![molecular formula C10H10N2O3 B1487026 5,7-dimethoxyquinazolin-4(3H)-one CAS No. 379228-27-0](/img/structure/B1487026.png)
5,7-dimethoxyquinazolin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 5,7-dimethoxyquinazolin-4(3H)-one is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Cerebroprotective Activity
- Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives, containing residues of amino acids and dipeptides, were synthesized to investigate their cerebroprotective properties. These compounds showed promising cerebrotropic activity, suggesting potential for further research in treating diseases like Alzheimer's and cerebral ischemia (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
Antihypertensive Activity
- A study on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives showed significant antihypertensive activity in rats. This suggests the potential of these compounds in developing treatments for hypertension (Sekiya et al., 1983).
Synthesis and Derivative Preparation
- Research focused on synthesizing 5,6-dimethoxyquinazolin-2(1H)-one derivatives, paving the way for the preparation of compounds with potential therapeutic applications (Press et al., 1986).
Treatment of Allergic Asthma
- Derivatives of 6,7-dimethoxyquinazoline, specifically 4-(3',5'-dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline, were studied for treating allergic asthma by targeting Janus kinase 3-dependent leukotriene synthesis in mast cells (Malaviya et al., 2000).
Antitumor and Antimicrobial Activity
- Novel 6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for antitumor and antimicrobial activities, demonstrating the versatility of this compound in various therapeutic areas (Kassab, Gedawy, Mahmoud, & Khattab, 2016).
DNA-Binding Properties
- N-alkyl(anilino)quinazoline derivatives, including those with 6,7-dimethoxyquinazoline, were synthesized and evaluated for their ability to bind to DNA, suggesting applications in cancer research (Garofalo et al., 2010).
Tyrosine Kinase Inhibitor Research
- Studies on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline derivatives showed potent inhibition of the epidermal growth factor receptor's tyrosine kinase activity, highlighting their potential in cancer therapy (Bridges et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,7-dimethoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSZVLSWCVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474977 | |
Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
379228-27-0 | |
Record name | 5,7-Dimethoxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379228-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208)?
A1: Understanding the metabolic fate of a drug candidate like RVX-208, which contains the 5,7-dimethoxyquinazolin-4(3H)-one moiety, is crucial for several reasons. Firstly, metabolites can exhibit different pharmacological activities compared to the parent compound. Some might be pharmacologically active, potentially contributing to the overall therapeutic effect, while others might be inactive or even toxic. Identifying the major metabolites helps determine if any contribute to the drug's efficacy or toxicity profile. Secondly, characterizing metabolites provides insights into the drug's metabolism pathways. This information can be valuable in predicting potential drug-drug interactions, understanding interindividual variability in drug response, and guiding further drug design and development efforts. The study mentioned in the abstract aimed to isolate and identify the predominant metabolites of RVX-208 using in vitro methods []. This research helps establish a foundation for understanding the metabolic fate and potential downstream effects of compounds containing the this compound structure.
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